molecular formula C15H11N3O3S2 B5977961 N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B5977961
M. Wt: 345.4 g/mol
InChI Key: OPPGPVOGOLBNRR-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a cyanomethylphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can be achieved through multiple synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . The reaction typically involves the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or cyanomethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-oxo-3H-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c16-8-7-10-1-3-11(4-2-10)18-23(20,21)12-5-6-13-14(9-12)22-15(19)17-13/h1-6,9,18H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPGPVOGOLBNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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